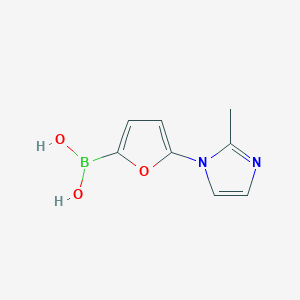
(5-(2-Methyl-1H-imidazol-1-yl)furan-2-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-(2-Methyl-1H-imidazol-1-yl)furan-2-yl)boronic acid: is a boronic acid derivative that features a furan ring substituted with a 2-methyl-1H-imidazol-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (5-(2-Methyl-1H-imidazol-1-yl)furan-2-yl)boronic acid typically involves the coupling of a furan derivative with a boronic acid precursor. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts to facilitate the formation of the carbon-boron bond. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol, conducted under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions: (5-(2-Methyl-1H-imidazol-1-yl)furan-2-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to yield imidazoline derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are typical.
Major Products Formed:
Oxidation: Furanones and other oxygenated furan derivatives.
Reduction: Imidazoline derivatives.
Substitution: Various boronate esters and coupled products.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, (5-(2-Methyl-1H-imidazol-1-yl)furan-2-yl)boronic acid is used as a building block for the construction of more complex molecules. Its boronic acid group allows for versatile coupling reactions, making it valuable in the synthesis of pharmaceuticals and agrochemicals .
Biology: The compound’s imidazole ring is known for its biological activity, which can be exploited in the design of enzyme inhibitors or receptor modulators.
Medicine: Due to its structural features, this compound may be investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases .
Industry: In materials science, this compound can be used in the development of new materials with specific electronic or optical properties. Its ability to form stable boronate esters makes it useful in the design of sensors and other functional materials .
Mécanisme D'action
The mechanism by which (5-(2-Methyl-1H-imidazol-1-yl)furan-2-yl)boronic acid exerts its effects is primarily through its interaction with biological targets. The imidazole ring can bind to metal ions or participate in hydrogen bonding, influencing enzyme activity or receptor function. The boronic acid group can form reversible covalent bonds with diols or other nucleophiles, which is useful in enzyme inhibition or sensor design .
Comparaison Avec Des Composés Similaires
(5-(4-Methyl-1H-imidazol-1-yl)furan-2-yl)boronic acid: Similar structure but with a different substitution pattern on the imidazole ring.
(5-(2-Methyl-1H-imidazol-1-yl)furan-2-yl)boronic ester: An ester derivative with different reactivity and solubility properties.
(5-(2-Methyl-1H-imidazol-1-yl)furan-2-yl)boronic acid pinacol ester: A pinacol ester derivative used in different synthetic applications.
Uniqueness: this compound is unique due to its combination of a furan ring, an imidazole ring, and a boronic acid group. This combination allows for diverse reactivity and a wide range of applications in various fields .
Propriétés
Formule moléculaire |
C8H9BN2O3 |
|---|---|
Poids moléculaire |
191.98 g/mol |
Nom IUPAC |
[5-(2-methylimidazol-1-yl)furan-2-yl]boronic acid |
InChI |
InChI=1S/C8H9BN2O3/c1-6-10-4-5-11(6)8-3-2-7(14-8)9(12)13/h2-5,12-13H,1H3 |
Clé InChI |
RGHLGCDOHSMLSW-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(O1)N2C=CN=C2C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















